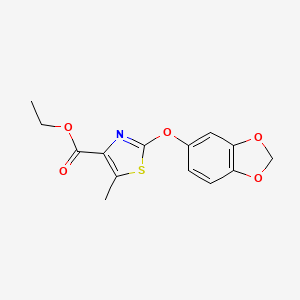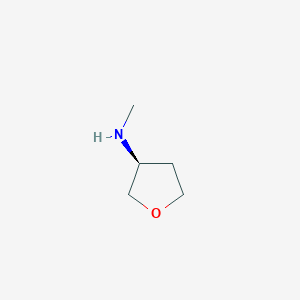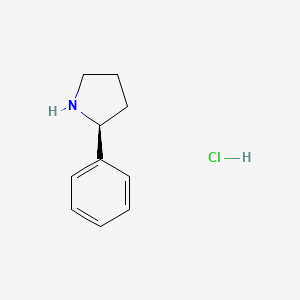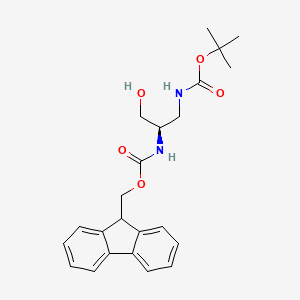amino]-1-ethanol CAS No. 1178351-00-2](/img/structure/B1395011.png)
2-[[3-(Aminomethyl)-2-pyridinyl](methyl)amino]-1-ethanol
Übersicht
Beschreibung
The compound “2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol” is also known as 2-Picolylamine . It is a colorless liquid and is a common bidentate ligand and a precursor to more complex multidentate ligands .
Synthesis Analysis
2-Picolylamine can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The synthesis involves five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The empirical formula of 2-Picolylamine is C6H8N2 . The molecular weight is 108.14 . The SMILES string representation of the molecule is NCc1ccccn1 .Chemical Reactions Analysis
2-Picolylamine can be used as a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates . It can also act as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu (II) picolylamine complex .Physical And Chemical Properties Analysis
2-Picolylamine is a liquid with a density of 1.05 g/mL at 25 °C . The refractive index n20/D is 1.544 (lit.) . The boiling point is 82-85 °C/12 mmHg (lit.) .Wissenschaftliche Forschungsanwendungen
Receptor Differentiation : The structural modification of a related compound, 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, which is structurally similar to 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol, was found to change sympathomimetic activity. This led to the division of β-receptors into β-1 and β-2 types (Lands, Ludueña & Buzzo, 1967).
Formation of Metal Complexes : A study detailed the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines, including a compound similar to 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol. This study emphasized the role of arm length and intermolecular interactions in complex formation (Keypour et al., 2015).
Synthesis and Crystal Structure : Research on the synthesis, crystal structure, quantum chemical calculations, and antimicrobial activity of related compounds highlighted the importance of structural variations in determining biological activity (Abu-Youssef et al., 2010).
Chemosensor Abilities : Vitamin K3 derivatives, including compounds structurally related to 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol, have been studied for their chemosensor abilities towards transition metal ions. These studies emphasize the role of minor structural variations in determining the sensing capabilities (Patil et al., 2017).
Asymmetric Synthesis : A scalable asymmetric synthesis of a related compound, (R)-2-amino-1-(3-pyridinyl)ethanol dihydrochloride, demonstrated the significance of the stereochemistry in the product's synthesis (Duquette et al., 2003).
Catalytic Behavior in Polymerization : The N,O-bidentate pyridyl functionalized alkoxy ligands, similar to 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol, were used to study their catalytic behavior in polymerizations, showing varied activity depending on the metal complex used (Wang et al., 2012).
Protecting Group for Carboxylic Acids : The use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids, a similar function to what might be expected from 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol, was investigated, demonstrating its effectiveness and potential for extensive use in polymer chemistry (Elladiou & Patrickios, 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, which is similar to the structure of the compound , are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have an influence on biological activity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Biochemische Analyse
Biochemical Properties
2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases . These interactions often involve the formation of hydrogen bonds and electrostatic interactions, which facilitate the compound’s role in catalyzing biochemical reactions.
Cellular Effects
2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling molecules like kinases and phosphatases, leading to altered cellular responses. Additionally, it can influence the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disrupted metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels.
Metabolic Pathways
2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . For example, it may be metabolized by oxidoreductases, leading to the formation of intermediate metabolites. These metabolites can further participate in other biochemical reactions, affecting metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its overall efficacy and impact on cellular processes.
Subcellular Localization
2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, as it interacts with biomolecules within these subcellular regions. For instance, its presence in the mitochondria may influence cellular energy production and metabolic processes.
Eigenschaften
IUPAC Name |
2-[[3-(aminomethyl)pyridin-2-yl]-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12(5-6-13)9-8(7-10)3-2-4-11-9/h2-4,13H,5-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOMXXBWJRCFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=CC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1394931.png)



![N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394936.png)
![1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol](/img/structure/B1394937.png)
![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1394939.png)




![Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B1394948.png)

